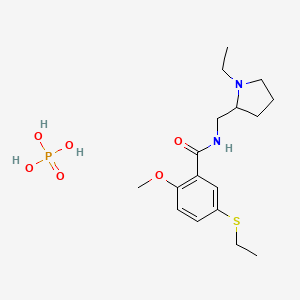

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate is derived from its structural components. The parent structure is a benzamide, characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and an ethylthio group (-S-CH₂CH₃) at the 5-position. The amide nitrogen is bonded to a methyl group that is further attached to a 1-ethylpyrrolidin-2-yl moiety. The phosphate group acts as a counterion, forming a salt with the base compound.

Systematically, this translates to 5-(ethylsulfanyl)-2-methoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide phosphate . The numbering of the benzene ring begins at the methoxy group (position 2), followed by the ethylthio group (position 5). The pyrrolidine ring substituents are specified with the ethyl group at position 1 and the methylene bridge at position 2.

CAS Registry Number and Regulatory Identifiers

The compound is uniquely identified by its CAS Registry Number 23694-15-7 , assigned by the Chemical Abstracts Service (CAS). This identifier is critical for regulatory compliance and substance tracking in chemical databases. Additionally, the EINECS (European Inventory of Existing Commercial Chemical Substances) number 245-828-5 further categorizes it within European Union regulatory frameworks. These identifiers ensure unambiguous communication across scientific, regulatory, and commercial contexts.

Structural Synonyms and Alternative Naming Conventions

Several synonyms exist for this compound, reflecting variations in nomenclature conventions:

- N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-ethylsulfanyl-2-methoxybenzamide phosphate (substituting "ethylthio" with "ethylsulfanyl").

- N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(ethylthio)-2-methoxybenzamide phosphate (reordering the pyrrolidine substituents).

These alternatives arise from differences in prioritizing substituent naming or using older terminology. The SMILES notation (C1=C(SCC)C=CC(=C1C(=O)NCC2N(CCC2)CC)OC.O=P([O-])[O-]) and InChIKey (TVUDHJIMDCAZEW-UHFFFAOYSA-K) provide machine-readable representations of the structure.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₆N₂O₆PS encapsulates the compound’s elemental composition:

- 17 carbon atoms (including aromatic, aliphatic, and heterocyclic carbons).

- 26 hydrogen atoms distributed across ethyl, methyl, and pyrrolidine groups.

- 2 nitrogen atoms in the amide and pyrrolidine moieties.

- 6 oxygen atoms from the methoxy, amide, and phosphate groups.

- 1 phosphorus atom and 1 sulfur atom in the phosphate and ethylthio groups, respectively.

The molecular weight is 417.44 g/mol , calculated as the sum of atomic weights for all constituent atoms. This value is critical for stoichiometric calculations and analytical methods such as mass spectrometry.

Properties

CAS No. |

23694-15-7 |

|---|---|

Molecular Formula |

C17H29N2O6PS |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfanyl-2-methoxybenzamide;phosphoric acid |

InChI |

InChI=1S/C17H26N2O2S.H3O4P/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(22-5-2)8-9-16(15)21-3;1-5(2,3)4/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);(H3,1,2,3,4) |

InChI Key |

TVUDHJIMDCAZEW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)SCC)OC.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

3 Data Table: Summary of Key Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxy-4-amino-5-mercaptobenzoic acid | Ethyl sulfate, NaOH, reflux | 88 | Alkylation of thiol to ethylthio group |

| 2 | 2-Methoxy-4-amino-5-ethylthiobenzoic acid | H2O2, Acetic acid, 35-80°C | 42 | Oxidation to sulfonyl (optional) |

| 3 | 2-Methoxy-4-amino-5-ethylthiobenzoic acid | Thionyl chloride or ethyl chloroformate, base | - | Formation of acid chloride |

| 4 | Acid chloride intermediate | N-ethyl-2-aminomethylpyrrolidine, organic base catalyst, 50-100°C | 84-90 | Amidation to form benzamide |

| 5 | Benzamide free base | Phosphoric acid or phosphate source | - | Formation of phosphate salt |

4 Research Findings and Industrial Relevance

- The preparation methods emphasize environmentally friendly catalysts and recyclable solvents, aligning with green chemistry principles.

- High yields and purities are achievable, making the process suitable for industrial-scale production.

- The amidation step is critical and benefits from the use of organic alkali catalysts such as sodium or potassium methoxide/ethoxide, which provide high conversion rates without toxic byproducts.

- The phosphate salt form improves pharmaceutical properties, although detailed protocols for this step are less frequently published.

- Radiolabeling techniques for related benzamide derivatives provide insights into advanced functionalization but are specialized for diagnostic or research applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-iminodiethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, research focusing on pyrrolidine-based compounds has demonstrated their ability to inhibit cancer cell proliferation. In vitro tests revealed that certain analogs showed selective toxicity towards human colon carcinoma cells, suggesting potential for targeted cancer therapies .

Neurological Disorders

The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders. Pyrrolidine derivatives have been explored for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression. Animal studies indicate that such compounds can modulate synaptic transmission, enhancing mood and cognitive function .

Antimicrobial Properties

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate has also shown promise in antimicrobial applications. Preliminary investigations have revealed activity against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated selective cytotoxicity against colon carcinoma cells with IC50 values indicating potent activity. |

| Study 2 | Neurological Effects | Showed significant improvement in behavioral tests in rodent models of anxiety when administered at specific dosages. |

| Study 3 | Antimicrobial Efficacy | Identified effective inhibition of Staphylococcus aureus growth, suggesting potential as a new antibiotic agent. |

Mechanism of Action

The mechanism of action of 2,2’-iminodiethylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The compound’s ability to donate and accept protons makes it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares a benzamide core with several antipsychotic and bioactive molecules. Key differences lie in substituents and pharmacological profiles:

Key Observations :

- Sulfonamides (amisulpride, sulpiride): Enhance receptor affinity for dopamine D2/D3 receptors . Phosphate: Likely increases water solubility, enabling oral or parenteral administration .

Pharmacological Targets and Mechanisms

- Amisulpride : High selectivity for dopamine D2/D3 receptors; minimal interaction with serotonin, histamine, or acetylcholine receptors . Used in schizophrenia and dysthymia.

- Sulpiride : Selective D2 antagonist with applications in schizophrenia and gastrointestinal disorders .

- Target Compound: Structural similarity suggests possible dopaminergic activity, but the ethylthio group and phosphate may modulate potency or selectivity. No direct evidence of receptor binding is provided.

- ASP-azo-ASA : Demonstrates how structural conjugation (e.g., azo bond) can repurpose antipsychotics for inflammatory diseases .

Pharmacokinetic and Solubility Profiles

- Amisulpride : Moderate bioavailability (25–35%); half-life ~7 hours .

- Target Compound: Phosphate group likely enhances solubility compared to non-polar analogs like amisulpride, though metabolic stability may vary .

- Sulpiride : Lower molecular weight and polar sulfonamide group contribute to distinct absorption and distribution .

Biological Activity

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 298.36 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from salicylic acid derivatives. The process includes:

- Formation of the Benzamide : The initial step involves the reaction of 2-methoxybenzoic acid with an ethylthio group.

- Pyrrolidine Substitution : The introduction of the pyrrolidine moiety is achieved through a nucleophilic substitution reaction.

- Phosphate Esterification : Finally, the phosphate group is added to create the final product.

Pharmacological Profile

This compound exhibits significant affinity for various neurotransmitter receptors, particularly dopamine receptors. In vitro studies have shown that it has a high binding affinity for dopamine D₂ receptors, with a dissociation constant (KD) of approximately 1.2 nM, indicating its potential as a neuropharmacological agent.

Neuropharmacological Effects

Research indicates that this compound may influence dopaminergic pathways, which are crucial in the regulation of mood, reward, and motor function. Its lipophilicity allows for effective blood-brain barrier penetration, making it a candidate for further studies in neuroimaging and therapeutic applications.

Study 1: Binding Affinity Analysis

A study conducted using rat striatal brain homogenates demonstrated that this compound competes effectively with known neuroleptic agents for D₂ receptor binding sites. The results indicated that it could serve as a valuable tool for studying dopaminergic signaling pathways.

| Compound | KD (nM) | Binding Profile |

|---|---|---|

| This compound | 1.2 | High affinity for D₂ receptors |

| Sulpiride | 3.0 | Moderate affinity |

Study 2: In Vivo Brain Penetration

In vivo experiments showed that after administration, the compound was preferentially localized in the striatum compared to other brain regions, such as the cerebellum. The uptake ratio was found to be approximately 7.2 to 1 in favor of the striatum after one hour post-injection.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate, and how is purity validated?

Answer:

The synthesis typically involves coupling a benzamide precursor with a pyrrolidine derivative. For example, enantiopure forms of structurally related compounds (e.g., Amisulpride) are synthesized by reacting 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with enantiomerically pure (1-ethylpyrrolidin-2-yl)methanamine via amide bond formation . Purity validation employs HPLC coupled with tandem mass spectrometry (LC-MS/MS) to confirm structural integrity and quantify impurities (<1% for clinical-grade material) . For phosphate salt formation, phosphoric acid is used in the final crystallization step, with purity assessed via elemental analysis and differential scanning calorimetry (DSC) .

Basic: How does stereochemistry influence the compound’s pharmacological activity?

Answer:

The compound’s pyrrolidine moiety introduces a chiral center, with enantiomers exhibiting distinct receptor affinities. For instance, (S)-(-)-amisulpride (esamisulpride) shows higher selectivity for dopamine D2/D3 receptors, while (R)-(+)-amisulpride (aramisulpride) has stronger 5-HT7 receptor antagonism . Stereochemical analysis via chiral HPLC or circular dichroism (CD) is critical to isolate enantiomers and evaluate their activity in receptor-binding assays (e.g., radioligand displacement studies) .

Advanced: What strategies resolve enantiomers to study differential receptor binding?

Answer:

Simulated moving bed (SMB) chromatography is a high-throughput method for separating racemic mixtures on a preparative scale, achieving >99% enantiomeric excess (ee) for clinical applications . Post-separation, receptor affinity is quantified using radiolabeled ligands (e.g., [³H]spiperone for D2 receptors) in competitive binding assays. Discrepancies between in vitro binding (e.g., IC₅₀ values) and in vivo efficacy are addressed by correlating pharmacokinetic parameters (e.g., brain penetration) with behavioral models .

Advanced: How can in vitro receptor binding data be reconciled with in vivo pharmacokinetics?

Answer:

In vitro binding assays (e.g., D2 receptor IC₅₀ = 2–5 nM ) may not account for blood-brain barrier (BBB) permeability or metabolic stability. In vivo studies using microdialysis or PET imaging (e.g., [¹⁸F]fallypride analogs) measure brain receptor occupancy . Pharmacokinetic discrepancies arise from factors like:

- Bioavailability (25–35%) due to first-pass metabolism .

- Metabolite interference (e.g., N-oxide derivatives altering receptor binding ).

Table 1: Key Pharmacokinetic Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Bioavailability | 25–35% | Plasma AUC comparison (oral vs. IV) | |

| Half-life | 7 hours | LC-MS/MS quantification | |

| BBB Permeability | Moderate | PET imaging with [¹⁸F]DMFP |

Basic: What analytical techniques characterize the compound’s stability and degradation pathways?

Answer:

- Stability under stress conditions (heat, light, pH): Assessed via accelerated stability studies with degradation products identified by LC-MSⁿ .

- Solid-state characterization : X-ray diffraction (XRD) confirms crystalline structure, while thermogravimetric analysis (TGA) evaluates thermal decomposition .

- Degradation pathways : Oxidative sulfonyl group degradation is monitored using NMR spectroscopy .

Advanced: How are prodrug derivatives designed for targeted delivery?

Answer:

Prodrug strategies (e.g., azo-bond conjugation ) enhance colon-specific delivery. For example, ASP-azo-ASA links the compound to 5-aminosalicylic acid via an azo bond, which is cleaved by colonic microbiota . Efficacy is validated in DNBS-induced colitis models by measuring:

- Colonic myeloperoxidase (MPO) activity (inflammation marker).

- Cytokine levels (IL-6, TNF-α) via ELISA .

Advanced: What methodologies address contradictions in receptor binding vs. therapeutic outcomes?

Answer:

Discrepancies arise when high in vitro affinity (e.g., D2 receptor IC₅₀ < 10 nM) does not translate to clinical efficacy. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.